N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
The compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. The trifluoromethyl group attached to the phenyl ring suggests that it might have unique reactivity or properties compared to non-fluorinated analogs .
Molecular Structure Analysis
The compound contains a 1,2,3-triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It also has a phenyl ring with a trifluoromethyl group attached, which could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing trifluoromethyl group and the presence of the 1,2,3-triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its specific structure and the presence of functional groups. For example, the trifluoromethyl group could influence the compound’s polarity and the triazole ring could contribute to its stability .Future Directions
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20-7-10(18-19-20)12(22)17-6-11(21)8-2-4-9(5-3-8)13(14,15)16/h2-5,7,11,21H,6H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFUELNKQWMNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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